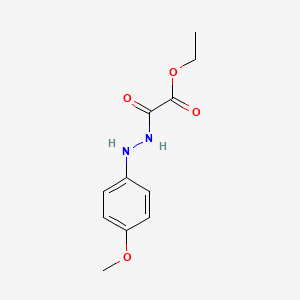
(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine is a complex organic compound with a unique structure that includes a naphthalene ring, a phenylpropyl group, and a methylated amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1-naphthalenemethanamine with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Aplicaciones Científicas De Investigación
(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanolamine: A compound with a similar phenylpropyl group but different functional groups.
Naphthalenemethanamine: Shares the naphthalene ring structure but lacks the phenylpropyl group.
Amphetamine: Contains a phenethylamine structure, which is somewhat similar to the phenylpropyl group.
Uniqueness
(alphaR)-alpha-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine is unique due to its combination of a naphthalene ring, a phenylpropyl group, and a methylated amine. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C21H23N |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-[(1R)-1-naphthalen-1-ylethyl]-3-phenylpropan-1-amine |
InChI |
InChI=1S/C21H23N/c1-17(22-16-8-11-18-9-3-2-4-10-18)20-15-7-13-19-12-5-6-14-21(19)20/h2-7,9-10,12-15,17,22H,8,11,16H2,1H3/t17-/m1/s1 |
Clave InChI |
ANBOFAPYZHVOSP-QGZVFWFLSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
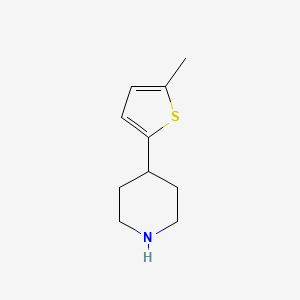
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
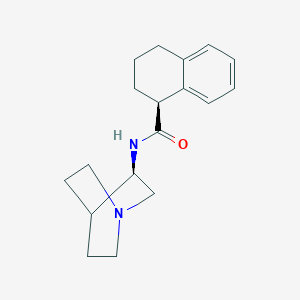
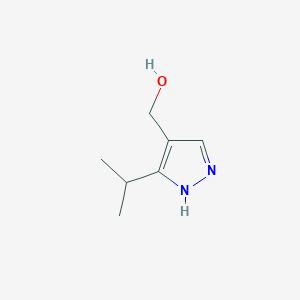

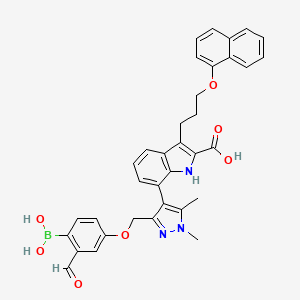

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13429118.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)
